molecular formula C16H11IO3S B291098 1-Naphthyl 4-iodobenzenesulfonate

1-Naphthyl 4-iodobenzenesulfonate

Cat. No.: B291098
M. Wt: 410.2 g/mol
InChI Key: VQYVOUSWSVXCME-UHFFFAOYSA-N
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Description

1-Naphthyl 4-iodobenzenesulfonate is an organosulfur compound comprising a naphthyl ester group linked to a 4-iodobenzenesulfonate moiety. Its structure (Figure 1) combines the aromatic bulk of the 1-naphthyl group with the electron-deficient iodine-substituted benzenesulfonate, which may influence reactivity and solubility. Characterization would involve NMR, FT-IR, and HPLC, as demonstrated for structurally related sulfonamides .

The naphthyl group contributes to lipophilicity, reducing water solubility compared to ionic sulfonates like potassium 4-iodobenzenesulfonate .

Properties

Molecular Formula

C16H11IO3S

Molecular Weight

410.2 g/mol

IUPAC Name

naphthalen-1-yl 4-iodobenzenesulfonate

InChI

InChI=1S/C16H11IO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

VQYVOUSWSVXCME-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Iodobenzenesulfonate Derivatives

Compound Functional Group Solubility Reactivity Highlights Reference
1-Naphthyl 4-iodobenzenesulfonate Ester (naphthyl) Low in water Likely undergoes nucleophilic substitution Inferred
2,2,2-Trifluoroethyl 4-iodobenzenesulfonate Ester (trifluoroethyl) Moderate in organic solvents Enhanced electrophilicity due to -CF₃ group [2]
Potassium 4-iodobenzenesulfonate Salt (K⁺) High in water Water-soluble hypervalent iodine(V) reagent; oxidative properties [3]
  • Solubility : The naphthyl ester’s lipophilicity contrasts with the water-soluble potassium salt . The trifluoroethyl ester balances polarity, favoring organic media.
  • Reactivity : The potassium salt’s hypervalent iodine(V) center enables oxidative transformations (e.g., alcohol oxidations) , while ester derivatives may participate in coupling or substitution reactions.

Comparison with Other Naphthyl-Containing Compounds

Functional Group Impact on Properties

Table 2: Naphthyl Derivatives with Diverse Functional Groups

Compound Functional Group Key Properties/Applications Reference
This compound Sulfonate ester Electrophilic reagent, potential catalyst Inferred
1-Naphthyl Acetonitrile Nitrile Building block for heterocycles [8]
1-Naphthyl β-D-glucopyranoside Glycoside Cytochrome P450 inhibitor [10]
1-Naphthyl disodium orthophosphate Phosphate salt Antioxidant, enzyme assays [9]
  • Electrophilicity : The sulfonate ester’s iodine and sulfonyl groups enhance electrophilicity compared to the nitrile or glycoside .
  • Biological Activity : The glycoside and phosphate derivatives exhibit enzyme-modulating effects, whereas sulfonate esters are typically inert in biological systems unless metabolized.
  • Synthetic Applications : Naphthyl acetonitrile is a versatile precursor in heterocycle synthesis, while sulfonate esters may serve as activating groups or leaving groups.

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